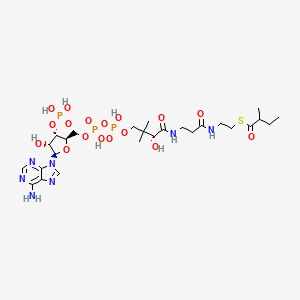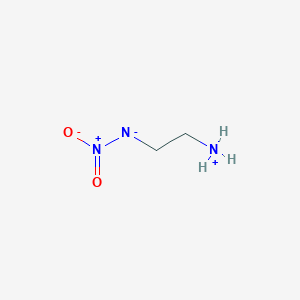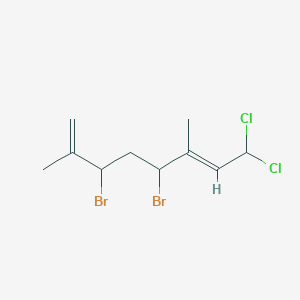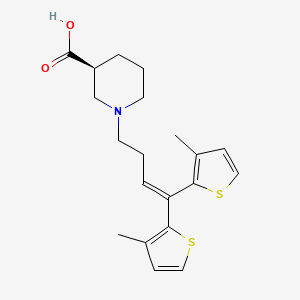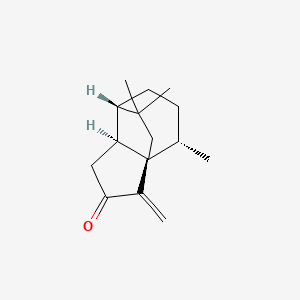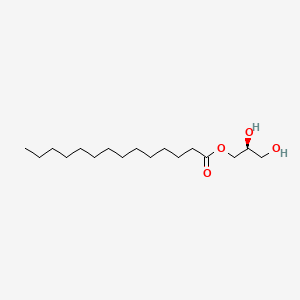
1-Myristoyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-myristoyl-sn-glycerol is a 1-acyl-sn-glycerol that is the S-enantiomer of 1-myristoyl glycerol. It is a 1-monomyristoylglycerol and a 1-acyl-sn-glycerol. It is an enantiomer of a 3-myristoyl-sn-glycerol.
MG(14:0/0:0/0:0), also known as mag(14:0/0:0) or 1-monoacylglyceride, belongs to the class of organic compounds known as 1-monoacylglycerols. These are monoacylglycerols containing a glycerol acylated at the 1-position. MG(14:0/0:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. MG(14:0/0:0/0:0) has been found throughout all human tissues. Within the cell, MG(14:0/0:0/0:0) is primarily located in the membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis in Triacylglycerols
1-Myristoyl-sn-glycerol, as part of mixed chain triacylglycerols (TAGs), has been studied for its crystal structure. The atomic-level structure of the beta' polymorph in asymmetric TAGs like 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PPM) has been resolved. This research is significant for understanding the physical properties of fat crystals in food emulsions, as their transformation affects these properties (Sato et al., 2001).
Membrane Packing of Stereoisomers
In the context of membrane structure, 1-Myristoyl-sn-glycerol related compounds like bis(monoacylglycero)phosphate (BMP) have been investigated for their thermotropic phase behavior and membrane structure. The study of BMP stereoisomers, including compounds with myristoyl components, contributes to understanding membrane dynamics and structure (Hayakawa et al., 2006).
Bioactive Compounds in Seaweed and Lipid Accumulation
Research on monogalactosyldiacylglycerols (MGDGs) from brown alga has identified compounds including 1-Myristoyl-sn-glycerol derivatives. These compounds exhibit inhibitory effects on lipid accumulation in adipocytes, suggesting potential applications in metabolic health (Ma et al., 2014).
Bilayer Phase Behavior of Phosphatidylcholines
The study of bilayer phase behavior in compounds like 1-myristoyl-2-oleoyl-sn-glycero-3-phosphocholine provides insights into the structural and functional aspects of lipid bilayers, relevant for biological membranes (Tada et al., 2008).
Effects on Bilayer Curvature
Research involving 1,2-Dimyristoyl-sn-glycerol has explored its impact on bilayer curvature and phases. This helps in understanding the structural transitions in lipid bilayers, which is crucial for various biological processes (Alakoskela et al., 2010).
Glycosyl Phosphatidylinositol Myristoylation
The process of glycosyl phosphatidylinositol myristoylation, involving myristoyl-sn-glycerol derivatives, is significant in the context of cellular and molecular biology, particularly in the study of Trypanosoma brucei (Morita et al., 2000).
Neuritogenic Properties
The neuritogenic properties of monoglycerides like 1-O-(myristoyl) glycerol, derived from marine fish, are relevant for understanding neural development and potential therapeutic applications in neurobiology (Yang et al., 2013).
Role in Biological Membranes
The interaction of 1-Myristoyl-sn-glycerol derivatives with biological membranes, as seen in studies involving griseofulvin and phospholipid monolayers, provides insights into the behavior of lipid membranes and the mechanisms of biological activity (Corvis et al., 2006).
Post-Translational Myristoylation
The role of myristoylation, involving 1-Myristoyl-sn-glycerol derivatives, in post-translational modification of proteins is crucial for understanding protein function and interactions, particularly in immune responses and viral replication (Martin et al., 2011).
Eigenschaften
Produktname |
1-Myristoyl-sn-glycerol |
|---|---|
Molekularformel |
C17H34O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
[(2S)-2,3-dihydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3/t16-/m0/s1 |
InChI-Schlüssel |
DCBSHORRWZKAKO-INIZCTEOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B1249558.png)
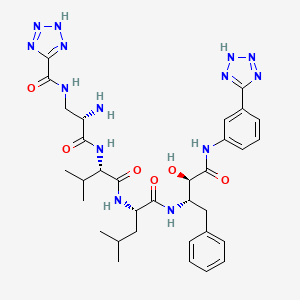
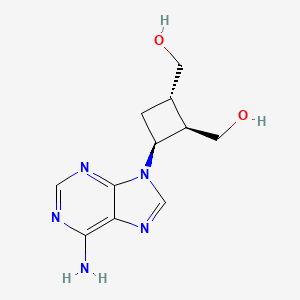
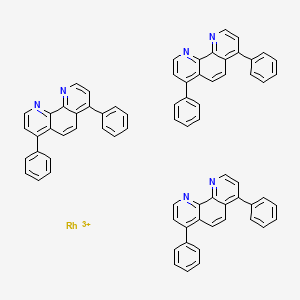
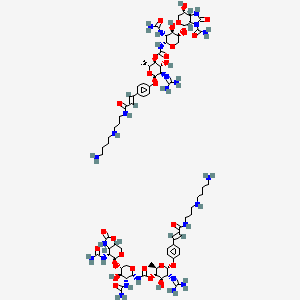
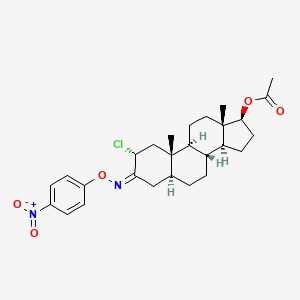
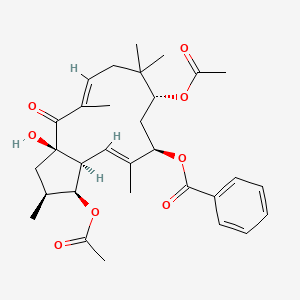
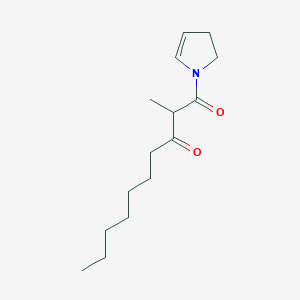
![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
